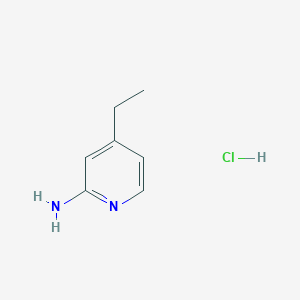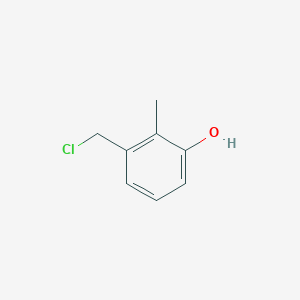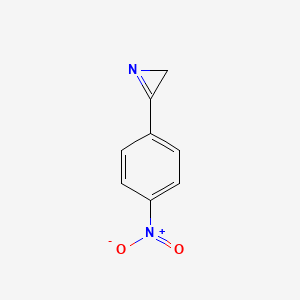
3-(4-Nitrophenyl)-2H-azirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a 4-nitrophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylacetonitrile with a base, such as sodium hydride, followed by cyclization with a halogenating agent like bromine or iodine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the azirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: 3-(4-Nitrophenyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing heterocycles.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions include oxaziridines, amino derivatives, and various substituted azirines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Nitrophenyl)-2H-azirine has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-2H-azirine involves its reactivity due to the strained three-membered azirine ring and the electron-withdrawing nitro group. These features make it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
3-Phenyl-2H-azirine: Lacks the nitro group, resulting in different reactivity and applications.
3-(4-Methylphenyl)-2H-azirine:
3-(4-Chlorophenyl)-2H-azirine: The chloro group provides different electronic effects compared to the nitro group.
Uniqueness: This makes it a valuable compound for specific synthetic and research purposes .
属性
CAS 编号 |
477249-36-8 |
|---|---|
分子式 |
C8H6N2O2 |
分子量 |
162.15 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-2H-azirine |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2 |
InChI 键 |
KIEPCQFXJUIAAZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


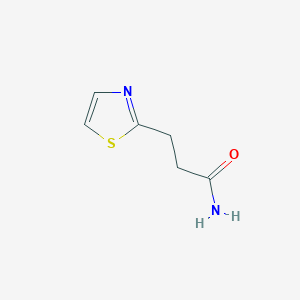
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
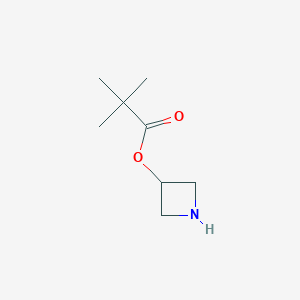
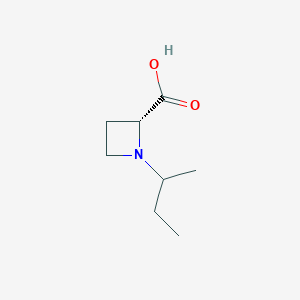
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
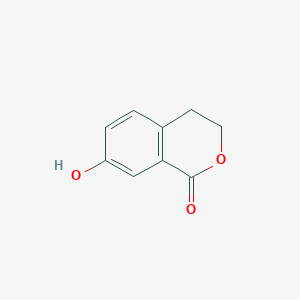
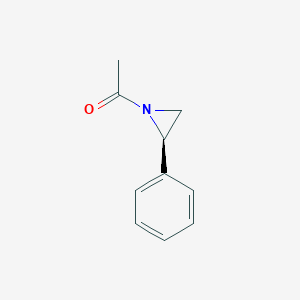

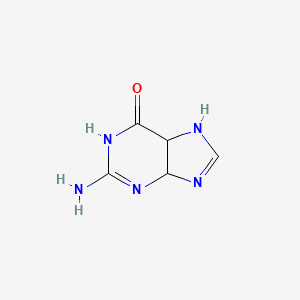
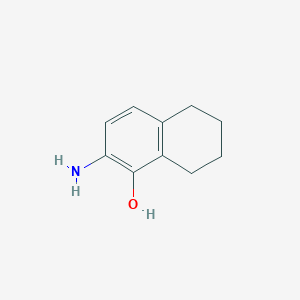
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
